molecular formula C10H11N3OS B1194424 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea

Cat. No. B1194424
M. Wt: 221.28 g/mol
InChI Key: OMBKPYVPESRSDE-UHFFFAOYSA-N
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Description

1-(4,5-dihydrothiazol-2-yl)-3-phenylurea is a member of ureas.

Scientific Research Applications

1. Potential Anticancer Applications

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives have been explored for their potential applications in cancer therapy. For instance, a study by Kornicka et al. (2017) synthesized derivatives of this compound and tested them for cytotoxic activities against various cancer cell lines. They found that certain derivatives showed pronounced inhibitory effects on cancer cell growth, suggesting their potential as novel anticancer agents (Kornicka, Sa̧czewski, Bednarski, Korcz, Szumlas, Romejko, Sakowicz, Sitek, & Wojciechowska, 2017).

2. Inhibition of Nitric Oxide Synthase

The inhibition of nitric oxide synthase (NOS), which has implications in the treatment of diseases like cancer, is another area where 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives have been studied. Goodyer et al. (2003) designed N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas as inhibitors of NOS, demonstrating moderate inhibitory activity and providing a foundation for further therapeutic applications (Goodyer, Chinje, Jaffar, Stratford, & Threadgill, 2003).

3. Anti-Inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Fatima et al. (2014) synthesized N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and evaluated them for anti-inflammatory activity, revealing that certain derivatives were notably potent, thus indicating the potential of these compounds in anti-inflammatory treatments (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).

4. Herbicidal Activities

Another intriguing application of these derivatives is in the field of agriculture, specifically as herbicides. Luo et al. (2008) synthesized triazolinone derivatives incorporating 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea and evaluated their herbicidal activities. They discovered that some of these compounds exhibited significant herbicidal effects, comparable to commercial products (Luo, Jiang, Wang, Chen, & Yang, 2008).

5. Antimicrobial Properties

Research into the antimicrobial properties of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives has also been conducted. Abdelhamid et al. (2010) synthesized derivatives and tested them against various microorganisms, finding that some compounds demonstrated significant antimicrobial activity (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).

6. Anti-Parkinsonian and Neuroprotective Properties

Derivatives of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea have also been evaluated for their potential anti-Parkinsonian activities. A study by Azam et al. (2009) synthesized derivatives and assessed their effectiveness in treating Parkinson's disease. They found that these compounds exhibited significant antiparkinsonian activity and highlighted the neuroprotective properties associated with them (Azam, Alkskas, & Ahmed, 2009).

properties

Product Name

1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C10H11N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14)

InChI Key

OMBKPYVPESRSDE-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=N1)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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